molecular formula C23H23FN4O3 B2711834 N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900894-27-1

N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B2711834
CAS No.: 900894-27-1
M. Wt: 422.46
InChI Key: GIVXDGOZYWQCEC-UHFFFAOYSA-N
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Description

This compound belongs to the pyridopyrrolopyrimidine class, characterized by a fused tricyclic core with a carboxamide side chain. Key structural features include:

  • 3-Methoxypropyl substituent: Improves solubility and metabolic stability compared to alkyl chains.
  • 9-Methyl group: Stabilizes the dihydropyrido-pyrrolopyrimidine core, influencing conformational rigidity .

Synthesis involves condensation of substituted pyrido-pyrimidine precursors with methyl glycinate derivatives, followed by hydrolysis and coupling with aryl amines (e.g., 4-fluorobenzylamine) under CDI-mediated conditions .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-15-5-3-10-28-20(15)26-21-18(23(28)30)13-19(27(21)11-4-12-31-2)22(29)25-14-16-6-8-17(24)9-7-16/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVXDGOZYWQCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H26N4O3C_{24}H_{26}N_{4}O_{3} with a molecular weight of approximately 422.46 g/mol. The structure features multiple functional groups including a carboxamide and a methoxypropyl side chain which contribute to its unique properties and biological activities.

The compound primarily functions as an inhibitor of poly(ADP-ribose) polymerase 1 (PARP-1) . PARP-1 is an enzyme involved in DNA repair mechanisms; thus, inhibiting it can lead to genomic instability and apoptosis in cancer cells. This mechanism positions the compound as a promising candidate for cancer therapy, particularly in tumors with defective DNA repair pathways such as those associated with BRCA mutations.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity through its action on PARP-1. In vitro studies have shown that the compound can effectively inhibit the proliferation of various cancer cell lines by inducing cell death mechanisms associated with DNA damage response failure.

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound has demonstrated anti-inflammatory activity . Pyrimidine derivatives are known for their ability to modulate inflammatory responses by inhibiting key mediators such as cytokines and nitric oxide (NO). Studies suggest that this compound may reduce the expression of inflammatory markers like COX-2 and iNOS in activated macrophages.

Synthesis and Characterization

The synthesis of this compound typically involves multistep reactions including Knoevenagel-Michael cyclocondensation. This method allows for the construction of the pyrimidine scaffold while optimizing yield through green chemistry approaches.

Pharmacological Assessments

A series of experimental assays have been performed to evaluate the pharmacological profile of the compound:

Activity Methodology Results
PARP InhibitionEnzyme activity assaysIC50 values indicating potent inhibition
Anti-Cancer EfficacyCell viability assays on cancer cell linesSignificant reduction in cell viability
Anti-inflammatoryCOX enzyme inhibition assaysReduced COX-2 expression levels

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituent groups can significantly alter its pharmacological effects. For example:

Compound Name Unique Features
1-(3-methoxypropyl)-9-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyrido...Similar backbone; different substituent groups affecting activity
6-(3-methoxypropyl)-10-methyl-2-oxo-N-(1-phenylethyl)-triazatricyclo...Alternative heterocyclic structure providing different pharmacological properties

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Modification Strategies : Investigating structural modifications to enhance potency and selectivity.
  • In Vivo Studies : Conducting comprehensive animal studies to evaluate therapeutic efficacy and safety.
  • Clinical Trials : Progressing towards clinical trials to assess its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s pharmacological and physicochemical properties are strongly influenced by substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name / CAS / Source Substituents (R1, R2, R3) Molecular Formula Molar Mass (g/mol) Key Properties/Activities
Target Compound R1: 3-Methoxypropyl, R2: 9-Methyl, R3: 4-Fluorobenzyl C24H23FN4O3 434.47 High lipophilicity (predicted logP ~3.2)
N-(2-Phenylethyl) analog / 900870-38-4 R3: 2-Phenylethyl C24H26N4O3 418.49 pKa: 14.76; density: 1.24 g/cm³
N-(4-Isopropylphenyl) analog / 900887-75-4 R3: 4-Isopropylphenyl C25H27N4O3 443.51 Enhanced steric bulk; reduced solubility
N-(3-Methoxypropyl)-1,9-dimethyl analog R1: 3-Methoxypropyl, R2: 9-Methyl, R3: H C19H22N4O3 354.40 Lower molecular weight; higher solubility
Imidazole-containing analog (Ag85C inhibitor) R3: 3-(1H-Imidazol-1-yl)propyl C25H24N6O2 464.50 Anti-TB activity (MIC: 20–50 mg/mL)

Key Observations :

Substituent Impact on Bioactivity: The 4-fluorobenzyl group in the target compound may enhance target selectivity compared to non-halogenated analogs (e.g., 2-phenylethyl in CAS 900870-38-4) due to fluorine’s electronegativity and van der Waals interactions . Imidazole-containing analogs (e.g., from ) exhibit notable anti-mycobacterial activity, suggesting that heterocyclic side chains improve penetration into bacterial membranes .

Physicochemical Properties :

  • Methoxypropyl vs. Alkyl Chains : The 3-methoxypropyl group in the target compound balances solubility (via ether oxygen) and membrane permeability, unlike purely hydrophobic chains (e.g., isopropylphenyl in CAS 900887-75-4) .
  • Molecular Weight : Analogs with bulkier substituents (e.g., CAS 900887-75-4, 443.51 g/mol) may face challenges in bioavailability compared to the target compound (434.47 g/mol) .

Synthetic Pathways :

  • All analogs derive from a common pyridopyrrolopyrimidine core, with side-chain modifications achieved via CDI-mediated coupling of amines to the carboxylic acid intermediate . Yields vary based on steric hindrance; e.g., 4-fluorobenzylamine coupling likely proceeds in >70% yield, similar to other aryl amines .

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